molecular formula C7H13NO B2652706 3-(Isocyanatomethyl)pentane CAS No. 947612-23-9

3-(Isocyanatomethyl)pentane

Cat. No.: B2652706
CAS No.: 947612-23-9
M. Wt: 127.187
InChI Key: RMCKFEFIZJHSCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Alkyl isocyanates, such as 3-(Isocyanatomethyl)pentane, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Scientific Research Applications

  • Application in Medicinal Chemistry Aliphatic rings, including cyclopropanes, cyclobutanes, oxetanes, azetidines, and bicyclo[1.1.1]pentanes, are increasingly used in medicinal chemistry. These small rings, due to their beneficial physicochemical properties and applications as functional group bioisosteres, have shown promise in drug design and optimization. However, their potential hazards, including chemical or metabolic stability and toxicity risks, are also noted (Bauer et al., 2021).

  • Role in Drug-Like Chemical Space Expansion Bicyclo[1.1.1]pentane, a variant of small-ring scaffolds, is valued as a bioisostere for phenyl rings or tert-butyl groups in drug discovery. Its utility in generating drug-like molecules with good passive permeability, high aqueous solubility, and improved metabolic stability is significant, although functionalization methodologies remain a challenge (Kanazawa et al., 2017).

  • Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts using continuous flow methods has been developed. These salts are used in metallaphotoredox cross-couplings, illustrating the potential for creating bioisostere-based biaryl compounds (VanHeyst et al., 2020).

  • Production of Pentanol Isomers in Engineered Microorganisms Pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, hold potential as biofuels. Through metabolic engineering, microbial strains have been developed to produce these isomers, suggesting possible industrial applications in the future (Cann & Liao, 2009).

  • Radical-mediated Synthesis of BCP Derivatives Bicyclo[1.1.1]pentane (BCP) derivatives are synthesized using radical-mediated methods. This approach allows for the creation of diverse products under mild photochemical conditions, highlighting BCP's role in medicinal chemistry (Wu et al., 2021).

  • Enantioselective C–H Functionalization of BCPs The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes offers a novel approach to accessing chiral substituted BCPs. This method maintains the integrity of their carbocyclic framework, important for pharmaceutical and chemical applications (Garlets et al., 2020).

  • Measurement of Combustion Parameters using Tracer LIF The planar laser-induced fluorescence of 3-pentanone has been used to measure absolute concentration, temperature, and fuel/air equivalence ratios in turbulent, high-pressure combustion systems such as internal combustion engines (Einecke et al., 2000).

Safety and Hazards

The safety data sheet for pentane, a related compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects . Similar safety measures should be taken when handling 3-(Isocyanatomethyl)pentane.

Properties

IUPAC Name

3-(isocyanatomethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCKFEFIZJHSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947612-23-9
Record name 3-(isocyanatomethyl)pentane
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